molecular formula C14H11Cl2NO B5777936 3,6-Dichloro-9-(methoxymethyl)carbazole

3,6-Dichloro-9-(methoxymethyl)carbazole

Cat. No.: B5777936
M. Wt: 280.1 g/mol
InChI Key: GHIGALAOSIEAEP-UHFFFAOYSA-N
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Description

3,6-Dichloro-9-(methoxymethyl)carbazole is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of chlorine atoms at the 3 and 6 positions, along with a methoxymethyl group at the 9 position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-9-(methoxymethyl)carbazole typically involves the chlorination of carbazole followed by the introduction of the methoxymethyl group. One common method includes:

    Chlorination: Carbazole is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.

    Methoxymethylation: The chlorinated carbazole is then treated with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group at the 9 position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-9-(methoxymethyl)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to remove chlorine atoms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carbazole-3,6-dione derivatives.

    Reduction: Formation of 9-(methoxymethyl)carbazole.

    Substitution: Formation of 3,6-dimethoxy-9-(methoxymethyl)carbazole.

Scientific Research Applications

Based on the search results, here's what is known about the applications and properties of carbazole derivatives, focusing on compounds similar to "3,6-Dichloro-9-(methoxymethyl)carbazole":

Carbazole Derivatives: General Applications

  • Carbazole and its derivatives are heterocyclic aromatic compounds used as intermediates in the production of dyes, spices, and medicines .
  • Carbazoles exhibit diverse biological activities, including antimicrobial and antitumor properties .
  • They also possess superior electrical and optical properties .

3,6-Dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole

  • This specific carbazole derivative has a piperazine group and can be applied in medicine and photoelectricity photographic materials .
  • It has a melting point of 203–204 °C and is soluble in ethanol, chloroform, and acetone .
  • A method for synthesizing this compound involves using carbazole and N-chlorosuccinimide to create 3,6-dichlorocarbazole, then reacting it with N-methylpiperazine and 1,2-dichloroethane to synthesize N-methyl-N'-(2-chloroethyl)carbazole, and finally combining these products .

Antimicrobial Applications of N-Substituted Carbazoles

  • Various N-substituted carbazoles have been synthesized and evaluated for antimicrobial activity .
  • Specific compounds have demonstrated potent antibacterial activity against strains like B. subtilis, S. aureus, E. coli, and K. pneumoniae .
  • Some N-substituted carbazoles also exhibit significant antifungal activity against C. albicans and A. niger .

Synthesis of Carbazole Derivatives

  • One method involves reacting 3,6-di-tert-butyl-9 H-carbazole with CH3I in the presence of TBAB and DMSO to yield 3,6-di-tert-butyl-9-methyl-9 H-carbazole .

Other Carbazole Derivatives

  • Carbazomycins E and F are carbazole derivatives that have been synthesized .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-9-(methoxymethyl)carbazole involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxymethyl group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites. In biological systems, it may interfere with cellular signaling pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorocarbazole: Lacks the methoxymethyl group, resulting in different chemical properties and applications.

    9-Methoxymethylcarbazole:

    3,6-Dimethoxycarbazole: Substituted with methoxy groups instead of chlorine, leading to variations in electronic properties.

Uniqueness

3,6-Dichloro-9-(methoxymethyl)carbazole is unique due to the combined presence of chlorine atoms and a methoxymethyl group, which imparts distinct chemical reactivity and enhances its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-9-(methoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGALAOSIEAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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